molecular formula C10H9FO4 B13668684 2-(Ethoxycarbonyl)-4-fluorobenzoic acid

2-(Ethoxycarbonyl)-4-fluorobenzoic acid

Cat. No.: B13668684
M. Wt: 212.17 g/mol
InChI Key: ASDDOCPBNATORC-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)-4-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position of the benzene ring is replaced by a fluorine atom, and the carboxyl group at the 2-position is esterified with an ethoxycarbonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the esterification of 4-fluorobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired ester as the main product .

Another method involves the direct fluorination of ethyl 2-carboxybenzoate using a fluorinating agent such as Selectfluor. This reaction requires careful control of temperature and reaction time to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Carboxylic Acid: Hydrolysis of the ester group yields 4-fluorobenzoic acid.

Scientific Research Applications

2-(Ethoxycarbonyl)-4-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-4-fluorobenzoic acid depends on its specific applicationFluorine’s high electronegativity can affect the electronic distribution in the molecule, leading to changes in binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic Acid: Lacks the ethoxycarbonyl group, making it less reactive in esterification reactions.

    Ethyl 2-Carboxybenzoate: Lacks the fluorine atom, resulting in different reactivity and properties.

    2-(Methoxycarbonyl)-4-fluorobenzoic Acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group, leading to differences in reactivity and applications.

Uniqueness

2-(Ethoxycarbonyl)-4-fluorobenzoic acid is unique due to the combination of the ethoxycarbonyl ester and the fluorine substituent. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

2-ethoxycarbonyl-4-fluorobenzoic acid

InChI

InChI=1S/C10H9FO4/c1-2-15-10(14)8-5-6(11)3-4-7(8)9(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

ASDDOCPBNATORC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)C(=O)O

Origin of Product

United States

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